5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid
CAS No.: 364609-04-1
Cat. No.: VC4954363
Molecular Formula: C12H9ClO4
Molecular Weight: 252.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364609-04-1 |
|---|---|
| Molecular Formula | C12H9ClO4 |
| Molecular Weight | 252.65 |
| IUPAC Name | 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H9ClO4/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7H2,(H,14,15) |
| Standard InChI Key | DLWYYIUBVKLTQZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)O)Cl |
Introduction
5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid is an organic compound with a molecular formula of C12H9ClO4 and a molecular weight of 252.65 g/mol . It is identified by the PubChem CID 756936 and has several synonyms, including 5-(2-Chloro-phenoxymethyl)-furan-2-carboxylic acid and 5-[(2-chlorophenoxy)methyl]-2-furoic acid . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties.
Synonyms and Identifiers
| Identifier | Value |
|---|---|
| PubChem CID | 756936 |
| CAS Number | 364609-04-1 |
| Molecular Formula | C12H9ClO4 |
| InChIKey | DLWYYIUBVKLTQZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)O)Cl |
Spectral Information
Spectral data for 5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid includes 1H NMR and 13C NMR spectra, which are crucial for identifying and characterizing the compound . These spectra provide detailed information about the molecular structure and can be used to confirm the identity of the compound in various chemical analyses.
Storage and Handling
For storage, 5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid should be kept in a sealed container at a temperature range of 2-8°C to maintain its stability and prevent degradation . Handling should follow standard safety protocols for organic compounds, including the use of protective equipment to minimize exposure.
Patents and Intellectual Property
Patents related to the chemical structure of 5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid can be found through the WIPO PATENTSCOPE database using the InChIKey DLWYYIUBVKLTQZ-UHFFFAOYSA-N . These patents may cover various applications or synthesis methods related to this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume